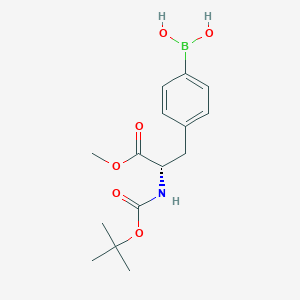
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acids are compounds that have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Molecular Structure Analysis
Boronic acids and boronic acid analogs have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .Chemical Reactions Analysis
Boronic acids have been shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine . They are also investigated as reversible covalent inhibitors .Physical and Chemical Properties Analysis
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols . In boronic acid-containing thermoresponsive hydrogels, the binding of glucose or fructose with boronic acid units along the hydrogel backbone causes an increase in the hydrophilicity of the hydrogel, resulting in gel swelling .Aplicaciones Científicas De Investigación
Enzyme Inhibition : It has been utilized in the synthesis of compounds that inhibit L-aromatic amino acid decarboxylase, an enzyme involved in neurotransmitter synthesis (Ahmad, Phillips, & Stammer, 1992).
Synthesis of Radioactive Tracers : The compound plays a role in the synthesis of iodonium salts, which are precursors for the synthesis of fluorine-18 labeled amino acids used in positron emission tomography (PET) imaging (Zhou Pan-hon, 2015).
Catalysis : It is involved in catalytic processes, such as the N-tert-butoxycarbonylation of amines, which is a key reaction in organic synthesis and peptide chemistry (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Peptide Synthesis : It is used in the synthesis of peptides, particularly in the introduction of chiral centers and protecting groups in amino acids, which are essential for synthesizing complex peptides (Mazaleyrat et al., 2005).
Synthesis of Functionalized Amino Acids : The compound is employed in creating new functionalized amino acid derivatives, which have potential applications in designing anticancer agents (Kumar et al., 2009).
Asymmetric Synthesis : It is also used in the asymmetric synthesis of bioactive molecules, playing a role in creating enantiomerically pure compounds (Pajouhesh & Curry, 1998).
Mecanismo De Acción
In terms of pharmacokinetics, the ADME properties of boronic acids can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion .
The action environment can also greatly influence the efficacy and stability of boronic acids. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of boronic acids .
Direcciones Futuras
The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This could point to a potential catalytic activity of boronic acids in the GBB-3CR as a Brønsted acid . There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols .
Propiedades
IUPAC Name |
[4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWULUDYAPFHU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
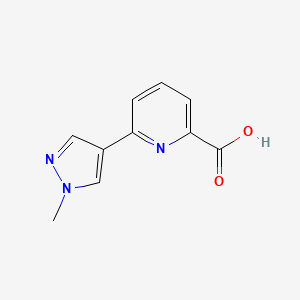
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)

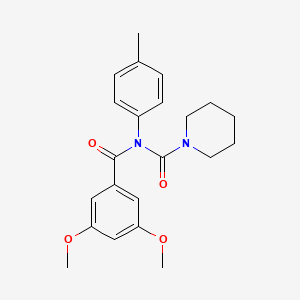
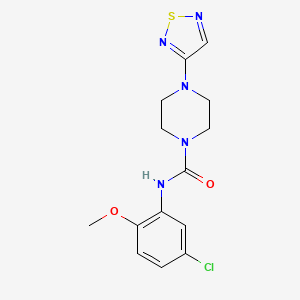
![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
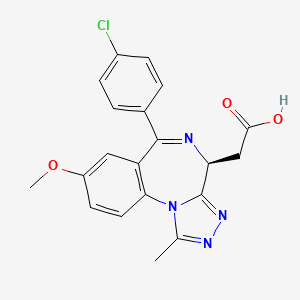
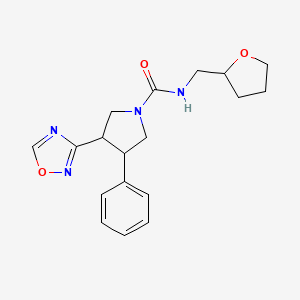
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
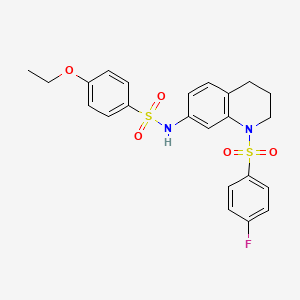

![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)

